5'-Difluoromethylthio-5'-deoxyadenosine

説明

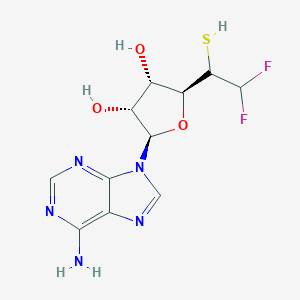

5'-Difluoromethylthio-5'-deoxyadenosine (CAS: 112606-73-2) is a synthetic nucleoside analog characterized by a difluoromethylthio (-SCF$_2$H) substitution at the 5'-position of the deoxyribose moiety . The compound’s unique structure may enhance resistance to enzymatic degradation or modulate affinity for specific cellular targets, such as nucleoside transporters or enzymes involved in nucleotide metabolism.

特性

CAS番号 |

112606-73-2 |

|---|---|

分子式 |

C11H13F2N5O3S |

分子量 |

333.32 g/mol |

IUPAC名 |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2,2-difluoro-1-sulfanylethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13F2N5O3S/c12-8(13)7(22)6-4(19)5(20)11(21-6)18-2-17-3-9(14)15-1-16-10(3)18/h1-2,4-8,11,19-20,22H,(H2,14,15,16)/t4-,5+,6-,7?,11+/m0/s1 |

InChIキー |

QZHQGSPDUXGGIV-ZOXFDYRRSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(F)F)S)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |

同義語 |

5'-DFMTA 5'-difluoromethylthio-5'-deoxyadenosine 5'-difluoromethylthioadenosine 5-DFMTDA |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the 5'-Position

Key structural analogs differ in the substituent attached to the 5'-thio group. These variations significantly impact physicochemical properties and biological activity:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Phenylthio derivatives (e.g., 5'-S-(3-aminophenyl)) exhibit distinct pharmacokinetic profiles due to increased hydrophobicity, enhancing membrane permeability .

Enzyme Interactions

- Methylthioadenosine Phosphorylase (MTAP): MTA is a substrate for MTAP, generating methylthioribose-1-phosphate and adenine. In contrast, difluoromethylthio substitution may hinder enzymatic cleavage, prolonging intracellular retention . Haloalkyl analogs (e.g., 5'-chloroethylthio) act as MTAP inhibitors, blocking adenine salvage pathways in cancer cells .

- S-Adenosylhomocysteine Hydrolase (SAHH): Deoxyadenosine analogs like 2'-deoxyadenosine irreversibly inactivate SAHH via suicide inhibition, disrupting methylation reactions . The difluoromethylthio group’s steric bulk may reduce SAHH binding compared to smaller substituents.

Antiparasitic and Anticancer Activity

- Antitrypanosomal Effects: Adenine potentiates deoxyadenosine’s antitrypanosomal activity by inhibiting MTAP in Trypanosoma brucei. Difluoromethylthio analogs may mimic this mechanism but require validation .

- Cytotoxicity in Cancer Cells: MTA induces apoptosis by depleting polyamines, while phenylthio derivatives (e.g., 5'-S-(3-aminophenyl)) protect normal cells from nucleoside analog toxicity, suggesting divergent therapeutic applications .

Pharmacokinetic and Stability Profiles

- Metabolic Stability : The difluoromethylthio group’s resistance to oxidative degradation may extend plasma half-life compared to MTA, which is rapidly cleaved by MTAP .

- Membrane Transport: Unlike adenosine, which undergoes renal reabsorption via unique transporters, 5'-thio analogs like deoxyadenosine rely on concentrative nucleoside transporters (CNT3) for cellular uptake, a process inhibitable by NBMPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。